molecular formula C₃₇H₃₅N₃O₈ B1140002 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine CAS No. 81246-76-6

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine

Cat. No. B1140002
CAS RN: 81246-76-6
M. Wt: 649.69
InChI Key:
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Description

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is a useful building block for oligoribonucleotide synthesis . It is a novel monophosphate nucleoside with antitumor and antiviral properties .


Molecular Structure Analysis

The molecular formula of “N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is C37H35N3O8 . The molecular weight is 649.7 g/mol . The structure includes a benzoyl group, a cytidine moiety, and a bis(4-methoxyphenyl)phenylmethyl group .


Physical And Chemical Properties Analysis

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” has a molecular weight of 649.7 g/mol . It has a XLogP3 value of 4.9, indicating its lipophilicity . It has three hydrogen bond donors .

Scientific Research Applications

Application in Nucleic Acid Synthesis

  • Scientific Field : Biochemistry, specifically Nucleic Acid Synthesis .
  • Summary of the Application : The compound is used as a phosphoramidite in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.
  • Methods of Application : The compound is used in an automated synthesizer for oligonucleotide synthesis . The process involves a series of chemical reactions that result in the formation of a phosphodiester bond between nucleotides, extending the length of the oligonucleotide chain.
  • Results or Outcomes : The use of this compound in oligonucleotide synthesis can lead to enhanced binding and increased duplex stabilization compared to unmethylated dC . This can improve the ability of an oligonucleotide to hybridize to its target, which is particularly useful in applications such as strong-binding PCR primers, immune stimulation (via antisense), and in methylation studies .

Application in Oligo Therapeutics

  • Scientific Field : Biotechnology, specifically Oligo Therapeutics .
  • Summary of the Application : The compound is used in the production of oligo therapeutics . Oligo therapeutics are short nucleic acid polymers used in gene therapy, which includes antisense oligonucleotides, siRNA, and DNA/RNA aptamers.
  • Methods of Application : The compound is used in the synthesis of oligonucleotides for therapeutic applications . This involves a series of chemical reactions that result in the formation of a phosphodiester bond between nucleotides, extending the length of the oligonucleotide chain.
  • Results or Outcomes : The use of this compound in oligo therapeutics can lead to enhanced binding and increased duplex stabilization compared to unmethylated dC . This can improve the ability of an oligonucleotide to hybridize to its target, which is particularly useful in applications such as strong-binding PCR primers, immune stimulation (via antisense), and in methylation studies .

Application in Mental Health Outcomes

  • Scientific Field : Psychiatry, specifically Mental Health .
  • Summary of the Application : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .
  • Methods of Application : The compound is administered in a controlled setting, and its effects on mental health outcomes are observed .
  • Results or Outcomes : 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

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properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLOEKUQZJAMFG-NHASGABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine

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